molecular formula C15H12N2O4 B412732 2-(benzamidocarbamoyl)benzoic acid

2-(benzamidocarbamoyl)benzoic acid

Cat. No.: B412732
M. Wt: 284.27g/mol
InChI Key: IXLYQMAGQRBVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzamidocarbamoyl)benzoic acid is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.2668 g/mol . This compound is known for its unique structure, which includes a benzoylhydrazinecarbonyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(benzamidocarbamoyl)benzoic acid typically involves the reaction of benzoylhydrazine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(benzamidocarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The benzoylhydrazinecarbonyl group can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

2-(benzamidocarbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzamidocarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(benzamidocarbamoyl)benzoic acid include:

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27g/mol

IUPAC Name

2-(benzamidocarbamoyl)benzoic acid

InChI

InChI=1S/C15H12N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h1-9H,(H,16,18)(H,17,19)(H,20,21)

InChI Key

IXLYQMAGQRBVFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At a temperature of about 18°, powdered benzhydrazide (126 g, 1 mole) was suspended in stirred benzene (1.6 l), and 24-mesh phthalic anhydride (148 g, 1 mole) was added portionwise over 15 to 20 minutes. After the addition the reaction mixture was stirred for a further hour. The product, 1-benzoyl-2-(2-carboxybenzoyl) hydrazine (III) (R1 =H) was collected on a filter, pressed free of benzene and air dried, 276 g, 98%, M.P., 205°-208°.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

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